molecular formula C22H22N6 B2666548 4-(4-benzylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 314034-41-8

4-(4-benzylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B2666548
CAS RN: 314034-41-8
M. Wt: 370.46
InChI Key: CMXRLJBAEHOOAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(4-benzylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” is a type of pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidine derivatives are known to possess various pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . Another method involves one-pot multicomponent reactions of 7, and 2,4-dichlorobenzaldehyde in the presence of acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using IR, 1H NMR, 13C NMR, and mass spectroscopy . The binding site of the ligand on DNA gyrase B was surrounded by a grid box with the dimensions 19.16×24.74×40.56 and 1.000 Å spacing .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include reductive amination and one-pot multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using spectroscopic methods . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, similar compounds have been found to inhibit the activity of tyrosine kinases . They have also shown significant antibacterial and antifungal activity .

Safety and Hazards

While specific safety and hazard information for this compound is not available in the retrieved papers, it’s important to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition when handling similar compounds .

Future Directions

The future directions for research on this compound could involve further exploration of its potential therapeutic applications. Similar compounds have been found to possess various pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory activities . Therefore, this compound could also be a promising candidate for drug development.

properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6/c1-3-7-18(8-4-1)16-26-11-13-27(14-12-26)21-20-15-25-28(22(20)24-17-23-21)19-9-5-2-6-10-19/h1-10,15,17H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXRLJBAEHOOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-benzylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.